A Technical Guide to 5-(Trifluoromethyl)indoline-2,3-dione (CAS: 345-32-4) for Researchers and Drug Development Professionals
A Technical Guide to 5-(Trifluoromethyl)indoline-2,3-dione (CAS: 345-32-4) for Researchers and Drug Development Professionals
Abstract
5-(Trifluoromethyl)indoline-2,3-dione, also known as 5-Trifluoromethylisatin, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Identified by its CAS number 345-32-4, this isatin derivative serves as a crucial building block for the synthesis of novel bioactive molecules. The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 5-position enhances the molecule's lipophilicity and metabolic stability, making it an attractive scaffold for developing therapeutic agents with potential anticonvulsant, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, biological applications, and key experimental protocols relevant to its use in research and drug development.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds known for a wide array of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[3][4] 5-(Trifluoromethyl)indoline-2,3-dione is a synthetic analog that leverages the unique electronic properties of fluorine to enhance the pharmacological profile of the isatin core. The trifluoromethyl group often improves a drug candidate's metabolic stability and ability to cross biological membranes, which are highly desirable traits in drug discovery.[2] This document consolidates technical data, synthesis protocols, and mechanistic insights to serve as a resource for scientists working with this versatile chemical intermediate.
Physicochemical and Spectroscopic Data
The fundamental properties of 5-(Trifluoromethyl)indoline-2,3-dione are summarized below. It typically appears as a white to off-white or pale yellow crystalline solid.[1][2] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 345-32-4 | [5] |
| Molecular Formula | C₉H₄F₃NO₂ | [5] |
| Molecular Weight | 215.13 g/mol | [6][7] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 150-152 °C | [1] |
| Boiling Point | Approx. 350-360 °C | [1] |
| IUPAC Name | 5-(trifluoromethyl)-1H-indole-2,3-dione | [8] |
| SMILES | FC(F)(F)C1=CC2=C(NC(=O)C2=O)C=C1 | |
| InChI Key | WODYULWWVAMDCP-UHFFFAOYSA-N | [8] |
Synthesis and Chemical Reactivity
Synthesis Pathway
The industrial preparation of 5-(Trifluoromethyl)indoline-2,3-dione is achieved through multi-step organic synthesis, typically starting from commercially available reagents under anhydrous and inert conditions to ensure high yield and purity.[1] A common and effective method is a variation of the Sandmeyer isatin synthesis, which involves the condensation of 4-trifluoromethylaniline with chloral hydrate, followed by cyclization in the presence of a strong acid.[9]
Caption: General workflow for the synthesis of 5-(Trifluoromethyl)isatin.
Chemical Reactivity
The dicarbonyl functionality and the reactive N-H group of the isatin core make 5-(Trifluoromethyl)indoline-2,3-dione a versatile substrate for various chemical transformations. It readily participates in nucleophilic substitution and cycloaddition reactions, making it a valuable starting material for constructing more complex heterocyclic systems with potential biological activities.[2]
Applications in Research and Drug Development
Overview of Biological Activities
Isatin-based compounds are recognized for their extensive pharmacological profiles.[4] Derivatives of 5-(Trifluoromethyl)indoline-2,3-dione are investigated for a range of therapeutic applications:
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Anticonvulsant Activity: The isatin scaffold is a known pharmacophore for anticonvulsant agents.[1]
-
Antimicrobial and Antifungal Activity: Fluorinated isatins and their derivatives have demonstrated efficacy against various bacterial and fungal pathogens, including phytopathogens that affect crops.[1][10]
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Anticancer Activity: Numerous isatin derivatives have been developed as potent anticancer agents, with some advancing to clinical trials.[10] The trifluoromethyl moiety can enhance this activity.
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Antiviral Activity: Isatin derivatives have shown promise as antiviral agents, including activity against HIV.[3][4]
Proposed Mechanism of Anticancer Action
While the precise signaling pathways for 5-(Trifluoromethyl)indoline-2,3-dione are not fully elucidated, studies on similar fluorinated isatin derivatives suggest a mechanism involving the induction of apoptosis in tumor cells.[10] This process is reportedly mediated by the dissipation of the mitochondrial membrane potential and a subsequent increase in the production of reactive oxygen species (ROS), leading to programmed cell death.[10]
References
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- 2. CAS 345-32-4: 5-(Trifluoromethyl)Isatin | CymitQuimica [cymitquimica.com]
- 3. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. 5-(Trifluoromethyl)indoline-2,3-dione , 95% , 345-32-4 - CookeChem [cookechem.com]
- 6. 5-(Trifluoromethyl)isatin | 345-32-4 | FT67199 | Biosynth [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. 5-(Trifluoromethyl)indoline-2,3-dione | 345-32-4 [sigmaaldrich.com]
- 9. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
